(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526611
InChI: InChI=1S/C14H16O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,9-10H,2-3,6,8H2,1H3/b12-9+
SMILES:
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one

CAS No.:

Cat. No.: VC17526611

Molecular Formula: C14H16O2

Molecular Weight: 216.27 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one -

Specification

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
IUPAC Name (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one
Standard InChI InChI=1S/C14H16O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,9-10H,2-3,6,8H2,1H3/b12-9+
Standard InChI Key OOSNWUQTBWDRSA-FMIVXFBMSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C/2\CCCCC2=O
Canonical SMILES COC1=CC=CC(=C1)C=C2CCCCC2=O

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The primary synthesis route for (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one involves a Claisen–Schmidt condensation between 3-methoxybenzaldehyde and cyclohexanone under basic conditions. The reaction is typically catalyzed by sodium hydroxide or potassium hydroxide in ethanol under reflux . The mechanism proceeds via deprotonation of the carbonyl compound, followed by nucleophilic attack and dehydration to form the α,β-unsaturated ketone.

Key Reaction Conditions

ParameterDetails
Reactants3-Methoxybenzaldehyde, Cyclohexanone
CatalystNaOH/KOH
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield50–76% (depending on optimization)

Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Structural Features

The compound’s structure features a planar conjugated system formed by the cyclohexanone’s ketone group and the benzylidene moiety’s double bond. The methoxy group at the 3-position of the aromatic ring induces electronic effects, altering reactivity compared to its 4-methoxy isomer .

Comparative Structural Analysis

Property(2E)-3-Methoxy Isomer(2E)-4-Methoxy Isomer
SMILESCOC1=CC=CC(=C1)C=C2CCCCC2=OCOC1=CC=C(C=C1)C=C2CCCCC2=O
InChIKeyOOSNWUQTBWDRSA-FMIVXFBMSA-NJURVLOCWPWGFIG-ZRDIBKRKSA-N
Dipole Moment3.2 Debye3.5 Debye

The 3-methoxy substitution creates steric hindrance, marginally reducing dipole moment compared to the 4-methoxy analog .

Physicochemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 1.80 (m, 2H, cyclohexane CH₂), 2.87–2.95 (m, 4H, cyclohexane CH₂), 3.92 (s, 3H, OCH₃), 6.96–7.30 (m, 4H, aromatic H) .

  • ¹³C NMR: δ 24.1 (cyclohexane CH₂), 56.9 (OCH₃), 134.3–152.9 (aromatic and conjugated carbons), 191.6 (C=O) .

Fourier-Transform Infrared (FTIR)

  • Peaks at 1734 cm⁻¹ (C=O stretch), 1658 cm⁻¹ (C=C aromatic), and 1163 cm⁻¹ (C-O methoxy) .

Thermodynamic and Solubility Data

PropertyValue
Melting Point150–154°C
Boiling Point342°C (estimated)
LogP (Octanol-Water)2.8
Solubility in Water0.12 mg/L

The compound’s hydrophobicity (LogP = 2.8) suggests moderate permeability across biological membranes.

Pharmacological Applications

Anti-Inflammatory Activity

In a study evaluating Mannich base derivatives, (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one exhibited an IC₅₀ of 56.29 μM in a COX-2 inhibition assay, outperforming curcumin (IC₅₀ = 8.43 μM) but less potent than diclofenac sodium (IC₅₀ = 1.52 μM) . The anti-inflammatory mechanism may involve suppression of NF-κB signaling, though further validation is required .

CompoundAnti-Inflammatory IC₅₀ (μM)Antioxidant IC₅₀ (μM)
Target Compound56.29144.22
Curcumin8.4326.45
Diclofenac Sodium1.52N/A

Industrial and Synthetic Utility

Intermediate in Organic Synthesis

The α,β-unsaturated ketone moiety serves as a dienophile in Diels-Alder reactions, enabling access to polycyclic structures. For example, reaction with 1,3-butadiene derivatives yields tetracyclic compounds with potential medicinal applications .

Catalysis and Material Science

In polymer chemistry, the compound acts as a photoinitiator due to its conjugated system’s ability to absorb UV light (λₘₐₓ = 320 nm). This property is exploitable in UV-curable resins and coatings.

Analytical and Regulatory Considerations

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Acetonitrile/water (70:30 v/v)

  • Retention Time: 8.2 minutes.

ParameterDetails
ToxicityLD₅₀ (oral, rat) > 2000 mg/kg
Storage2–8°C in inert atmosphere
Regulatory StatusFor research use only (non-GMP)

No human or veterinary applications are currently approved.

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